molecular formula C18H20F3N3O2S B11048881 3-tert-butyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

3-tert-butyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B11048881
M. Wt: 399.4 g/mol
InChI Key: HTJHUXVXSUDAMF-UHFFFAOYSA-N
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Description

3-(TERT-BUTYL)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a trifluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(TERT-BUTYL)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the methoxyphenyl group. The pyrazole ring is then constructed, and the trifluoromethyl group is introduced in the final steps. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

3-(TERT-BUTYL)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium methoxide, sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

3-(TERT-BUTYL)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(TERT-BUTYL)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease processes. The trifluoromethyl group enhances its binding affinity to these targets, while the thiazole and pyrazole rings contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(TERT-BUTYL)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-5-(METHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL
  • 3-(TERT-BUTYL)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-5-(CHLORO)-4,5-DIHYDRO-1H-PYRAZOL-5-OL

Uniqueness

The uniqueness of 3-(TERT-BUTYL)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C18H20F3N3O2S

Molecular Weight

399.4 g/mol

IUPAC Name

5-tert-butyl-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)-4H-pyrazol-3-ol

InChI

InChI=1S/C18H20F3N3O2S/c1-16(2,3)14-9-17(25,18(19,20)21)24(23-14)15-22-13(10-27-15)11-5-7-12(26-4)8-6-11/h5-8,10,25H,9H2,1-4H3

InChI Key

HTJHUXVXSUDAMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(C1)(C(F)(F)F)O)C2=NC(=CS2)C3=CC=C(C=C3)OC

Origin of Product

United States

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